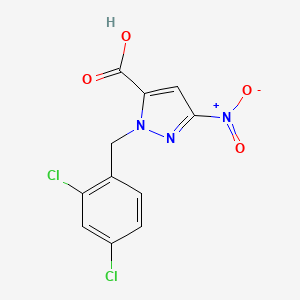
1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1H-pyrazole-3-carboxylic acid derivatives, closely related to the target compound, often involves the reaction of cyclic compounds with hydrazines or hydrazones. For example, Şener et al. (2002) describe the conversion of furan-2,3-dione and N-Benzylidene-N'-(3-nitrophenyl)hydrazine into various ester or amide derivatives through reactions with alcohols or N-nucleophiles (Şener et al., 2002). Such methods could be adapted for the synthesis of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Studies on molecular structure are crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography, NMR, and computational chemistry methods offer insights into the arrangement of atoms within a molecule and its electronic environment. For instance, Tamer et al. (2015) employed a combination of experimental and theoretical approaches to investigate the molecular structure of a related pyrazole derivative, highlighting the importance of hydrogen bonding and molecular orbitals in determining the compound's stability and reactivity (Tamer et al., 2015).
Chemical Reactions and Properties
The chemical behavior of pyrazole derivatives is influenced by their functional groups, which can undergo various reactions including cyclocondensation, nitration, and substitution. The work of Fedotov and Hotsulia (2023) on similar compounds highlights the potential for creating a range of derivatives through reactions with organic and inorganic bases, suggesting a versatility in chemical reactions that could be applicable to the synthesis and modification of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (Fedotov & Hotsulia, 2023).
Mecanismo De Acción
Target of Action
Related compounds such as dichlorobenzyl alcohol have been shown to act as a mild antiseptic with a broad spectrum for bacteria and viruses associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol, a related compound, is thought to denature external proteins and rearrange the tertiary structure proteins .
Biochemical Pathways
Related compounds such as lonidamine, an indazole derivative, are known to inhibit aerobic glycolysis in cancer cells .
Result of Action
A related compound, 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide (af2364), has been shown to inhibit spermatogenesis in rats, leading to infertility .
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O4/c12-7-2-1-6(8(13)3-7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCIDVJWUUWQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5776860.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![[4-(aminosulfonyl)phenyl]methylene diacetate](/img/structure/B5776872.png)
![4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5776879.png)

![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5776914.png)



